Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine
Description
Properties
Molecular Formula |
C11H15ClFN |
|---|---|
Molecular Weight |
215.69 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H15ClFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3 |
InChI Key |
HUISWEBZFBCSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Intermediate: 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
The initial step involves constructing the aromatic scaffold with the 3-chloro-4-fluorophenyl motif, which is crucial for subsequent amination. According to recent procedures:
This process involves carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, facilitated by triethylamine and DMAP, yielding tert-butyl (2-cyano-4-nitrophenyl)carbamate, which is a key precursor for further modifications.
Functionalization of the Aromatic Ring
The aromatic intermediate undergoes reduction and halogenation steps:
Nitro Reduction : Palladium-catalyzed transfer hydrogenation in refluxing ethanol under microwave irradiation (30 min) converts the nitro group to an amine, producing tert-butyl 4-amino-2-cyanophenylcarbamate.
Bromination : Treatment with bromine in dichloromethane and acetic acid at ambient temperature introduces a bromine atom at the desired position, leading to tert-butyl 4-amino-3-bromo-2-cyanophenylcarbamate.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitro reduction | Pd/C, H₂, ethanol | Microwave, reflux | High | |
| Bromination | Br₂, CH₂Cl₂, AcOH | Room temperature | Quantitative |
Final Amination to Obtain Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine
The last step involves converting the aromatic intermediate into the target amine:
Reductive Amination : The aromatic amine is subjected to reductive amination with formaldehyde or suitable aldehyde derivatives in the presence of reducing agents such as sodium triacetoxyborohydride (STAB). This step is often performed in acetic acid or dichloromethane.
Protection/Deprotection Strategies : The Boc group on the amine is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free This compound.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reductive amination | Formaldehyde, STAB, AcOH | Room temperature | Moderate to high | |
| Boc deprotection | TFA, DCM | Room temperature | Quantitative |
Summary of Key Experimental Conditions
Research Findings and Considerations
Yield Optimization : Microwave-assisted reactions significantly improve yields and reduce reaction times during nitro reduction and coupling steps.
Selectivity : The presence of chloro and fluoro substituents necessitates careful control of reaction conditions to prevent side reactions such as dehalogenation.
Scalability : The outlined methods are adaptable for larger-scale synthesis, with attention to reaction exothermicity and reagent excesses.
Environmental and Safety Aspects : Use of microwave irradiation and mild conditions minimizes hazardous waste and improves safety profiles.
Scientific Research Applications
Role of 3-chloro-4-fluorophenyl Moiety
The 3-chloro-4-fluorophenyl fragment is an important structural feature in medicinal chemistry . Research indicates that incorporating this fragment into different chemotypes can improve the inhibition of certain enzymes, such as Agaricus bisporus Tyrosinase (AbTYR) .
Potential Applications Based on Analogous Compounds
- Enzyme Inhibition : The 3-chloro-4-fluorophenyl moiety has been shown to enhance the inhibitory activity of compounds against AbTYR, suggesting potential applications in developing inhibitors for enzymes involved in skin pigmentation disorders .
- Pharmaceutical Processes : This compound may be used in the preparation of amorphous solid dispersion comprising N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide (2Z)-2-butenedioate (1:2) compound of formula-1 and at least one pharmaceutically acceptable excipient . It can also be used in the preparation of crystalline form-M of N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-ruranyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-buten ⁇ (2Z)-2-butenedioate (1 : 2) compound of formula- 1 .
- Synthesis of Novel Compounds : The compound N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, synthesized using a 3-chloro derivative, exhibits in vitro antibacterial activity, indicating the potential of similar compounds in developing new antibacterial agents .
- G-Protein-Coupled Receptor Agonists: Compounds with fluorophenyl groups are being explored as agonists of G-protein-coupled receptors .
Mechanism of Action
The mechanism of action of tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the benzene ring enhances its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Source/Application |
|---|---|---|---|---|
| This compound | C₁₁H₁₄ClFN | 215.69 (calculated) | 3-Cl, 4-F, tert-butyl | Synthetic intermediate |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | 3-Br (vs. Cl), branched alkyl chain | Halogen-swapped analog |
| tert-Butyl 3-amino-4-fluorobenzylcarbamate | C₁₂H₁₇FN₂O₂ | 240.27 | Carbamate group, 3-NH₂, 4-F | Prodrug candidate |
| Diethyl (S)-phosphonate derivative () | C₂₃H₂₇ClFN₄O₅P | 548.91 | Quinazoline core, phosphonate, THF-ether | Anticancer agent |
| N4-(3-Chloro-4-fluorophenyl)-N2-methylquinazoline-4,4'-diamine | C₁₅H₁₂ClFN₄ | 318.74 | Quinazoline core, dual amine groups | Kinase inhibitor |
Key Observations:
- Halogen Substitution : Replacing Cl with Br (e.g., ) increases molecular weight by ~58.5 g/mol and alters lipophilicity and van der Waals interactions.
Reactivity Trends:
Biological Activity
Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group and a 3-chloro-4-fluorophenyl moiety. This unique structure enhances its interaction with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The chlorine and fluorine substitutions on the aromatic ring are believed to enhance binding affinity, leading to modulation of enzyme activity and receptor signaling pathways.
Biological Activities
- Enzyme Inhibition :
- Antimicrobial Properties :
- Anticancer Activity :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells (MCF-7) revealed that treatment resulted in a significant reduction in cell viability (IC50 = 225 µM). The compound induced apoptosis, as evidenced by increased lactate dehydrogenase (LDH) levels and cell cycle arrest in the S phase .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 3-Chloro-4-fluorobenzylamine | Lacks tert-butyl group | Moderate enzyme inhibition |
| Tert-butyl[(3-chloro-4-methylphenyl)methyl]amine | Methyl instead of fluorine | Reduced potency against cancer cells |
| Tert-butyl[(3-bromo-4-fluorophenyl)methyl]amine | Bromine instead of chlorine | Increased antibacterial activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl[(3-chloro-4-fluorophenyl)methyl]amine, and how can purity be optimized?
- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, in analogous compounds, reactions under reflux conditions (e.g., acetonitrile, triethylamine) followed by crystallization from ethanol yield purified derivatives . Critical steps include controlling stoichiometry, reaction time (e.g., 4 hours for reflux), and post-reaction isolation via filtration and washing. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity.
- Validation : Confirm purity using HPLC (>95%) and structural integrity via H/C NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for characterizing this compound?
- Core Methods :
- Spectroscopy : H/C NMR to identify substituents (e.g., tert-butyl group at δ 1.3 ppm; fluorophenyl protons as doublets).
- Mass Spectrometry : HRMS for molecular ion confirmation (e.g., [M+H] at m/z 256.08).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability .
Q. What safety protocols are critical when handling this compound?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust/aerosols. Avoid skin contact—immediate washing with water for 15 minutes if exposed .
- Storage : Store in airtight containers at room temperature (15–25°C), protected from light and moisture. Label containers with hazard warnings (e.g., "Irritant") .
- Waste Disposal : Collect waste in sealed containers for incineration by licensed facilities. Do not discharge into waterways .
Advanced Research Questions
Q. How can this compound be integrated into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation?
- Design Strategy : The tert-butyl group enhances lipophilicity, improving cell permeability. The 3-chloro-4-fluorophenyl moiety may serve as a linker for E3 ligase recruitment.
- Synthesis : Conjugate the amine group to a target protein-binding warhead (e.g., kinase inhibitors) via PEG or alkyl spacers. Confirm ternary complex formation using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
- Validation : Measure degradation efficiency via western blot (target protein reduction) and cytotoxicity assays (IC in cancer cell lines) .
Q. How do pH and temperature affect the stability of this compound?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC.
- Thermal Stability : Heat samples to 40–80°C and analyze by TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry).
- Findings : Analogous compounds show decomposition at pH < 3 (acidic hydrolysis of tert-butyl groups) and above 60°C (thermal decomposition of fluorophenyl rings) .
Q. How to resolve contradictions in reported toxicity data for this compound?
- Data Gaps : Existing SDS lack acute toxicity values (e.g., LD) or ecotoxicological profiles .
- Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity in HEK293 cells). For environmental risk, perform Daphnia magna acute toxicity tests (OECD 202) .
Q. What methodologies assess the ecological impact of this compound?
- Persistence : Use OECD 301B (ready biodegradability test) to measure degradation in activated sludge.
- Bioaccumulation : Calculate log (octanol-water partition coefficient); values >3.0 indicate high bioaccumulation potential.
- Mobility : Perform soil column experiments to determine adsorption coefficients () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
